(4aR,8aS)-1,4,6-trimethyl-5-(4-nitrophenyl)hexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione
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Overview
Description
(4aR,8aS)-1,4,6-trimethyl-5-(4-nitrophenyl)hexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione is a complex organic compound with a unique structure that includes a pyrimidine ring fused with a hexahydropyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4aR,8aS)-1,4,6-trimethyl-5-(4-nitrophenyl)hexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione typically involves multi-step organic reactions. The process starts with the preparation of the pyrimidine ring, followed by the introduction of the nitrophenyl group and the formation of the hexahydropyrimidine ring. Common reagents used in these reactions include various organic solvents, catalysts, and protective groups to ensure the desired stereochemistry and purity of the final product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize impurities. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(4aR,8aS)-1,4,6-trimethyl-5-(4-nitrophenyl)hexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.
Reduction: The nitro group can be reduced to an amine group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrophenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation, with temperature, solvent, and reaction time being critical parameters.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the nitrophenyl group can yield various nitro derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
(4aR,8aS)-1,4,6-trimethyl-5-(4-nitrophenyl)hexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (4aR,8aS)-1,4,6-trimethyl-5-(4-nitrophenyl)hexahydropyrimido[4,5-d]pyrimidine-2,7(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Properties
Molecular Formula |
C15H19N5O4 |
---|---|
Molecular Weight |
333.34 g/mol |
IUPAC Name |
(4aR,8aS)-3,5,8-trimethyl-4-(4-nitrophenyl)-1,4,4a,5,6,8a-hexahydropyrimido[4,5-d]pyrimidine-2,7-dione |
InChI |
InChI=1S/C15H19N5O4/c1-8-11-12(9-4-6-10(7-5-9)20(23)24)18(2)15(22)17-13(11)19(3)14(21)16-8/h4-8,11-13H,1-3H3,(H,16,21)(H,17,22)/t8?,11-,12?,13+/m1/s1 |
InChI Key |
ZCWQWKGQGKOVJR-FPRXEPEVSA-N |
Isomeric SMILES |
CC1[C@H]2[C@@H](NC(=O)N(C2C3=CC=C(C=C3)[N+](=O)[O-])C)N(C(=O)N1)C |
Canonical SMILES |
CC1C2C(N(C(=O)NC2N(C(=O)N1)C)C)C3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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